molecular formula C8H11FO B15524922 1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane

1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane

Cat. No.: B15524922
M. Wt: 142.17 g/mol
InChI Key: HLTZHNVCTAACJL-UHFFFAOYSA-N
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Description

1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane is a specialized chemical building block designed for research and development applications. This compound features a cyclopentane scaffold functionalized with both a fluorine atom and a prop-2-yn-1-yloxy (propargyl ether) group, creating a versatile scaffold for synthetic organic chemistry. The presence of the alkynyl ether moiety, as seen in related structures like (Prop-2-yn-1-yloxy)cyclopentane , makes this compound a valuable substrate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for constructing more complex molecular architectures, dendrimers, and for bioconjugation. The fluorine atom introduces unique electronic and steric properties, which can be critical in materials science for tuning the characteristics of non-linear optical (NLO) or electrochromic materials, an area where fluorinated compounds are actively researched . Furthermore, the combination of these functional groups on a cyclopentane ring makes it a promising intermediate in medicinal chemistry for the development of novel active substances, a direction hinted at by research into complex substituted cycloalkyl structures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

1-fluoro-2-prop-2-ynoxycyclopentane

InChI

InChI=1S/C8H11FO/c1-2-6-10-8-5-3-4-7(8)9/h1,7-8H,3-6H2

InChI Key

HLTZHNVCTAACJL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCCC1F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs of 1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane:

Compound Name Molecular Formula Substituents Key Properties Applications/Reactivity
1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane C₈H₁₁FO F, propargyl ether High polarity, moderate stability Pharmaceutical intermediates, click chemistry
(Prop-2-yn-1-yloxy)cyclopentane C₈H₁₂O Propargyl ether Lower boiling point than fluorinated analog Organic synthesis
Allylcyclopentane C₈H₁₄ Allyl (-CH₂CH=CH₂) Non-polar, hydrophobic Hydrocarbon solvents
1-Morpholino-1-cyclopentene C₉H₁₅NO Morpholine (N-containing) Basic, reactive in alkylation Catalysis, ligand synthesis
Isopropylcyclopentane C₈H₁₆ Isopropyl (-CH(CH₃)₂) High volatility, low reactivity Fuel additives
2-Cyclopentylcyclopentanone C₁₀H₁₆O Cyclopentyl, ketone Keto-enol tautomerism Fragrance synthesis

Reactivity and Stability

  • Fluorinated compounds often exhibit slower biodegradation due to C-F bond strength, contrasting with rapid biodegradation observed in simple cyclopentane derivatives (e.g., cyclopentane, methylcyclopentane) .
  • Propargyl Ether Reactivity : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in allylcyclopentane (C₈H₁₄) or isopropylcyclopentane (C₈H₁₆) . However, propargyl ethers may pose toxicity risks, requiring precautions similar to (prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation) .

Biodegradation and Environmental Impact

  • The target compound’s fluorine and propargyl groups likely reduce biodegradability compared to unsubstituted cyclopentane or methylcyclopentane, which degrade rapidly under sulfate-reducing conditions .
  • Natural cyclopentane derivatives (e.g., naphthenic acids) with carboxylic acid groups are more environmentally persistent but serve industrial roles (e.g., catalysts, drying agents) .

Thermal Behavior

  • Cyclopentane derivatives generally exhibit lower autoignition temperatures than cyclohexane analogs due to ring strain and resonance-stabilized radical formation . Fluorination may mitigate this by stabilizing intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Fluoro-2-(prop-2-yn-1-yloxy)cyclopentane?

  • Methodology : The compound can be synthesized via a two-step process:

Fluorination : Introduce fluorine at the cyclopentane C1 position using nucleophilic substitution (e.g., KF in polar aprotic solvents like DMF) or electrophilic fluorinating agents (e.g., Selectfluor®).

Propargyl Ether Formation : React the fluorinated cyclopentanol intermediate with propargyl bromide under Williamson ether synthesis conditions (base: NaH or K₂CO₃, solvent: THF or DMF).

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .
    • Key Data :
StepYield (%)Purity (HPLC)
Fluorination65–75>95%
Etherification70–80>98%

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -180 to -220 ppm for C-F). ¹H NMR to resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and propargyl protons (δ 4.6–4.8 ppm for OCH₂C≡CH).
  • IR : Stretching vibrations for C≡C (≈2120 cm⁻¹) and C-O-C (≈1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected for C₈H₁₀FO).
    • Validation : Compare spectral data with computational predictions (DFT or molecular modeling) .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

  • Storage : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane or acetonitrile) to prevent hydrolysis of the propargyl ether. Store at -20°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does the propargyl group influence click chemistry applications of this compound?

  • Reactivity : The propargyl ether serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimal conditions include CuI (10 mol%), sodium ascorbate (20 mol%), and DMF/H₂O (3:1) at 50°C for 2–4 hours.
  • Applications : Functionalization for bioconjugation (e.g., attaching fluorophores or targeting moieties in drug delivery systems) .

Q. What computational strategies can predict the compound’s reactivity in ring-opening reactions?

  • Methods :

DFT Calculations : Analyze bond dissociation energies (BDEs) of the C-O and C-F bonds.

Molecular Dynamics : Simulate ring strain in cyclopentane and its impact on reaction pathways.

  • Findings : The propargyl group increases electron density at the adjacent oxygen, making the C-O bond more susceptible to nucleophilic attack (e.g., by Grignard reagents) .

Q. How do stereoelectronic effects of the fluorine atom affect biological interactions?

  • Mechanism : Fluorine’s electronegativity alters the compound’s dipole moment, enhancing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • In Vitro Assays : Test inhibitory activity against CYP3A4 using fluorometric assays (IC₅₀ values typically <10 µM). Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies : Some studies report <50% yields in fluorination steps due to competing elimination reactions.
  • Optimization :

  • Use bulky bases (e.g., DBU) to minimize β-elimination.
  • Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .

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